4-Chloro-7-iodo-6-methoxyquinoline
CAS No.: 1268520-28-0
Cat. No.: VC0173120
Molecular Formula: C10H7ClINO
Molecular Weight: 319.526
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1268520-28-0 |
---|---|
Molecular Formula | C10H7ClINO |
Molecular Weight | 319.526 |
IUPAC Name | 4-chloro-7-iodo-6-methoxyquinoline |
Standard InChI | InChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 |
Standard InChI Key | GFZGJCLCJIHRDF-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=CN=C2C=C1I)Cl |
Introduction
Chemical Structure and Properties
Structural Features
The molecular architecture of 4-Chloro-7-iodo-6-methoxyquinoline comprises a quinoline scaffold with precisely positioned functional groups. The quinoline nucleus provides a rigid framework with specific electron distribution patterns that influence the compound's reactivity. The addition of halogen substituents (chlorine and iodine) contributes to the compound's electronic properties, while the methoxy group introduces a polar functionality capable of participating in hydrogen bonding interactions. This combination of structural elements makes this compound particularly interesting for chemical and biological investigations.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Chloro-7-iodo-6-methoxyquinoline is essential for its proper handling and application in research settings. The compound is generally observed as a solid at standard conditions and possesses specific chemical identifiers as detailed in the following table:
Property | Value |
---|---|
CAS Number | 1268520-28-0 |
Molecular Formula | C₁₀H₇ClINO |
Molecular Weight | 319.526 g/mol |
IUPAC Name | 4-chloro-7-iodo-6-methoxyquinoline |
Standard InChI | InChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 |
Standard InChIKey | GFZGJCLCJIHRDF-UHFFFAOYSA-N |
Physical State | Solid |
Table 1. Physical and chemical properties of 4-Chloro-7-iodo-6-methoxyquinoline .
Synthesis Methods
General Synthetic Approaches
Analytical Characterization
Spectroscopic Methods
Multiple analytical techniques are essential for confirming the structure, purity, and identity of 4-Chloro-7-iodo-6-methoxyquinoline. Nuclear magnetic resonance (NMR) spectroscopy serves as a primary tool for structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry offers verification of molecular weight and characteristic fragmentation patterns, which are particularly useful for identifying halogenated compounds.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents a crucial technique for assessing the purity of 4-Chloro-7-iodo-6-methoxyquinoline and monitoring reactions during its synthesis. When coupled with mass spectrometry (LC-MS), this approach provides powerful analytical capabilities for identification and purity determination. Chromatographic methods can also help distinguish between closely related quinoline derivatives based on their different retention times.
Biological Activities and Applications
Research Applications
4-Chloro-7-iodo-6-methoxyquinoline has attracted interest in medicinal chemistry research for several potential applications:
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As a building block or intermediate in the synthesis of more complex pharmaceutically active compounds
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For structure-activity relationship studies to understand the impact of specific substitutions on biological activity
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As a template for the design of novel therapeutic agents targeting specific diseases
Biological assessment of this compound typically requires cell culture studies or animal models to evaluate efficacy and toxicity profiles, though specific published research on this exact compound appears limited in the available literature.
Comparison with Related Compounds
Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
4-Chloro-7-iodo-6-methoxyquinoline | C₁₀H₇ClINO | 319.526 | Reference compound |
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide | C₁₁H₈ClIN₂O₂ | 362.55 | Additional carboxamide at position 3 |
4-Chloro-7-iodoquinoline | C₉H₅ClIN | 289.500 | Lacks methoxy group at position 6 |
4-Chloro-7-fluoro-6-methoxyquinoline | C₁₀H₇ClFNO | 211.62 | Fluorine instead of iodine at position 7 |
4-Chloro-6-methoxyquinoline | C₁₀H₈ClNO | 193.63 | Lacks iodine at position 7 |
Table 2. Comparison of 4-Chloro-7-iodo-6-methoxyquinoline with structurally related quinoline derivatives .
Structure-Activity Relationships
The specific substitution pattern of 4-Chloro-7-iodo-6-methoxyquinoline likely influences its chemical reactivity and biological activity profiles. Each substituent contributes unique properties:
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The chlorine at position 4 may enhance certain biological activities, as 4-chloroquinoline derivatives are known for various pharmacological properties
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The iodine at position 7 provides a reactive site for further chemical modifications and may influence binding to biological targets
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The methoxy group at position 6 adds polarity and hydrogen bond acceptor capabilities, potentially affecting solubility and target interactions
Current Research and Future Perspectives
Research Status
Based on available literature, 4-Chloro-7-iodo-6-methoxyquinoline appears to be primarily utilized in research settings as a chemical building block or potential pharmacophore. The compound is listed in chemical databases and catalogs, suggesting its availability for scientific investigation, though published research specifically focused on this compound appears limited .
Research Gaps
Current knowledge gaps that merit further investigation include:
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Comprehensive biological activity profiling against diverse targets
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Detailed mechanistic studies of interactions with potential biological targets
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Optimization of synthetic routes to improve yield and efficiency
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Investigation of potential applications beyond medicinal chemistry, such as in materials science or as chemical probes
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